molecular formula C16H20FN3O2S B3809792 (1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine

(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine

Cat. No.: B3809792
M. Wt: 337.4 g/mol
InChI Key: SJLIGCKFAFPWCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrahydrothiophene ring, an ethylamine group, a pyrazole ring, and a benzyl group . The tetrahydrothiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The ethylamine group consists of an ethyl group (a two-carbon chain) attached to an amine group (a nitrogen atom with a lone pair of electrons). The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The benzyl group is a phenyl ring (a six-membered ring of carbon atoms) attached to a methylene group (a carbon atom with two hydrogen atoms).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrothiophene ring, the ethylamine group, the pyrazole ring, and the benzyl group would each contribute to the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of polar functional groups like the amine could make it more soluble in polar solvents .

Properties

IUPAC Name

N-ethyl-N-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-2-19(15-6-9-23(21,22)12-15)11-13-10-14(17)4-5-16(13)20-8-3-7-18-20/h3-5,7-8,10,15H,2,6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIGCKFAFPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)F)N2C=CC=N2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine
Reactant of Route 2
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(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine
Reactant of Route 3
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(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine
Reactant of Route 4
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(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine
Reactant of Route 5
Reactant of Route 5
(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine
Reactant of Route 6
Reactant of Route 6
(1,1-dioxidotetrahydro-3-thienyl)ethyl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine

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